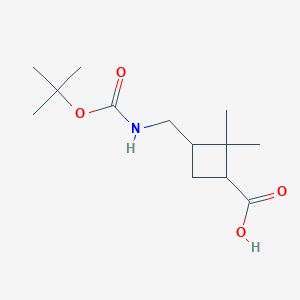
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride is a chemical compound that belongs to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride typically involves the reaction of 5,6,7,8-tetrahydro-1,6-naphthyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit cancer cell growth and induce apoptosis.
Microbiology: It has shown antimicrobial activity, making it a candidate for the development of new antibiotics.
HIV Research: The compound is explored for its potential to inhibit the replication of the human immunodeficiency virus (HIV).
Mecanismo De Acción
The mechanism of action of 4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . In antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparación Con Compuestos Similares
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-1,6-naphthyridine: This compound shares a similar core structure but lacks the morpholine moiety, which may result in different biological activities.
Morpholino-thieno[2,3-c][2,7]naphthyridines: These compounds have a thieno ring fused to the naphthyridine core and exhibit distinct pharmacological properties.
The uniqueness of this compound lies in its combination of the naphthyridine core with the morpholine moiety, which may enhance its biological activity and therapeutic potential.
Propiedades
Fórmula molecular |
C12H18ClN3O |
|---|---|
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
4-(5,6,7,8-tetrahydro-1,6-naphthyridin-4-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c1-3-13-9-10-11(1)14-4-2-12(10)15-5-7-16-8-6-15;/h2,4,13H,1,3,5-9H2;1H |
Clave InChI |
WTLCYFRVTZLZJD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C(C=CN=C21)N3CCOCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)



![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)

![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)

![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)


![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
![7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one](/img/structure/B11857341.png)

